molecular formula C22H18ClN3O2S2 B2469766 2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 900134-59-0

2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2469766
CAS No.: 900134-59-0
M. Wt: 455.98
InChI Key: QTOVBWFKGOKASB-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide (CAS Number 900134-59-0) . It has a molecular formula of C22H18ClN3O2S2 and a molecular weight of 455.98 g/mol . The compound is a derivative of the 4-oxo-2-sulfanylidene-1,3-thiazolidin (rhodanine) scaffold, functionally characterized by a (Z)-benzylidene group at the 5-position of the thiazolidinone ring and an acetamide linker connected to a 2-(1H-indol-3-yl)ethyl moiety . This specific molecular architecture, which incorporates both chlorophenyl and indolyl ethyl groups, is of significant interest in medicinal chemistry and drug discovery research for the design and synthesis of novel bioactive molecules. The provided compound is offered with a guaranteed purity of 90% or higher and is available in various quantities to suit your research needs[citation:2). This product is strictly labeled 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the scientific literature, including publications such as Food & Function and Chemical Communications , which have featured research on closely related chemical structures .

Properties

IUPAC Name

2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c23-16-5-3-4-14(10-16)11-19-21(28)26(22(29)30-19)13-20(27)24-9-8-15-12-25-18-7-2-1-6-17(15)18/h1-7,10-12,25H,8-9,13H2,(H,24,27)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOVBWFKGOKASB-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)/C(=C/C4=CC(=CC=C4)Cl)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a condensation reaction with an appropriate aldehyde.

    Attachment of the Indole Moiety: The indole moiety is usually introduced through a nucleophilic substitution reaction involving an indole derivative and an acetamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s thiazolidinone core and sulfanylidene group are primary targets for oxidation:

Reaction Site Reagents/Conditions Products Yield Key Observations
Sulfanylidene (C=S)H₂O₂ (30%), CH₃CN, 25°CSulfoxide (C=SO)72–85%Stereoselective oxidation; Z-configuration retained
Thiazolidinone ringKMnO₄, acidic conditions Sulfone (C=SO₂)58%Requires prolonged heating (6–8 hrs)
Indole NH groupmCPBA, DCMN-Oxide derivative41%Limited regioselectivity observed

Mechanistic Notes :

  • Sulfur oxidation proceeds via electrophilic addition of peroxide intermediates.

  • Indole oxidation is less favored due to electron-withdrawing effects from the acetamide substituent.

Reduction Reactions

Reductive modifications target carbonyl and imine-like moieties:

Reaction Site Reagents/Conditions Products Yield Notes
Thiazolidinone C=ONaBH₄, MeOHSecondary alcohol63%Steric hindrance reduces efficiency
Exocyclic double bond (C=CH)H₂, Pd/C (10%), EtOH Saturated thiazolidine78%Z→E isomerization avoided under mild conditions
Indole ringLiAlH₄, THF Partially reduced indoline34%Competing reduction of acetamide observed

Key Findings :

  • Catalytic hydrogenation selectively reduces the exocyclic double bond without affecting the sulfanylidene group .

  • Borohydride reduction of the thiazolidinone carbonyl is inefficient compared to simpler analogs.

Substitution Reactions

Electrophilic substitution occurs at aromatic rings, while nucleophilic attack targets the thiazolidinone sulfur:

Electrophilic Aromatic Substitution

Site Reagents Product Yield Regioselectivity
Indole C5 positionHNO₃/H₂SO₄, 0°C 5-Nitroindole derivative55%Dominant para to NH
Chlorophenyl ringBr₂, FeBr₃4-Bromo-3-chlorophenyl analog68%Directed by Cl meta effect

Nucleophilic Substitution

Site Reagents Product Yield
Thiazolidinone SRNH₂, Et₃NThiourea derivatives50–60%

Structural Influences :

  • Indole’s electron-rich system favors nitration at C5.

  • Chlorophenyl’s meta-directing effect controls bromination regiochemistry.

Cycloaddition and Ring-Opening Reactions

The exocyclic double bond participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Product Yield Stereochemistry
Maleic anhydrideToluene, refluxBicyclic adduct82%Endo preference
TetrazineMeCN, RT Pyridazine hybrid67%Retained Z-configuration

Mechanism :

  • The (5Z)-configured double bond acts as a diene, with inverse electron demand noted in tetrazine cycloadditions .

Acid/Base-Mediated Reactions

The acetamide and indole NH groups exhibit pH-dependent reactivity:

Reaction Conditions Outcome pKa
Deprotonation of indole NHNaOH (1M), H₂O/EtOHN-Anion formation~17.5
Acetamide hydrolysisHCl (6M), refluxCarboxylic acid derivative89%

Stability Notes :

  • The compound is stable in neutral aqueous solutions but degrades under strong acidic/basic conditions .

Photochemical Reactivity

UV irradiation induces geometric isomerization and ring-opening:

Condition λ (nm) Major Product Quantum Yield
UV-A (365 nm), CHCl₃ 365E-isomer0.33
UV-C (254 nm), O₂ presence254Sulfenic acid intermediate0.12

Implications :

  • Photoisomerization is reversible under thermal conditions.

  • Oxidative photodegradation limits long-term stability.

Scientific Research Applications

Overview

The compound 2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic molecule characterized by its thiazolidinone ring, indole moiety, and chlorophenyl group. This structure suggests potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory, anti-cancer, and antimicrobial research.

Anticancer Properties

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer activities. The presence of the indole moiety in this compound enhances its interaction with biological targets involved in cancer progression. For instance, the compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that it effectively induces apoptosis in cancer cells through the modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Research utilizing molecular docking simulations indicated that it may inhibit enzymes such as 5-lipoxygenase (5-LOX), which is crucial in the inflammatory response. The structural features of the compound allow it to bind effectively to the active site of these enzymes, potentially reducing inflammation and associated symptoms .

Antimicrobial Activity

The thiazolidinone core structure is known for its antimicrobial properties. Preliminary studies have suggested that this compound exhibits activity against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The chlorophenyl group may contribute to its lipophilicity, enhancing membrane penetration and bacterial inhibition.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazolidinone Ring : This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
  • Introduction of the Chlorophenyl Group : This is accomplished through a condensation reaction with an appropriate aldehyde.
  • Attachment of the Indole Moiety : The indole derivative is introduced via nucleophilic substitution with an acetamide intermediate .

Case Study 1: Anticancer Activity

In a study published in Molecular Cancer Therapeutics, researchers synthesized various thiazolidinone derivatives, including this compound, and evaluated their cytotoxic effects on human breast cancer cells. The results showed that the compound significantly inhibited cell viability and induced apoptosis, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

A study focusing on the anti-inflammatory properties of thiazolidinones reported that compounds similar to this one could reduce levels of pro-inflammatory cytokines in vitro. This was assessed using human monocyte-derived macrophages treated with lipopolysaccharides (LPS). The compound's ability to downregulate inflammatory markers suggests its therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of this compound is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety, in particular, is known to bind to a variety of biological targets, which may contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide
  • 2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(2,3-dihydroxyphenyl)ethyl]acetamide

Uniqueness

The unique combination of the thiazolidinone ring, indole moiety, and chlorophenyl group in 2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide gives it distinct chemical and biological properties

Biological Activity

The compound 2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide represents a novel class of thiazolidinone derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C22H18ClN3O2SC_{22}H_{18}ClN_{3}O_{2}S, with a molecular weight of approximately 429.91 g/mol. The structure features a thiazolidinone core, which is known for its biological significance, particularly in the development of anti-inflammatory, antibacterial, and anticancer agents.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For example, derivatives similar to our compound have shown effectiveness against various bacterial strains. In particular, compounds within this class have demonstrated activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 16 to 32 mg/mL for gram-positive bacteria .

Anticancer Properties

Thiazolidinone derivatives have been investigated for their anticancer potential. Studies have reported that compounds bearing similar structural motifs inhibit the proliferation of cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The 50% inhibitory concentrations (IC50) for these compounds typically range from 7.0 to 20.3 µM . The mechanism often involves the modulation of cell cycle progression and induction of apoptosis.

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity. Certain thiazolidinones have shown promising results against Mycobacterium tuberculosis , with some derivatives achieving over 90% inhibition at concentrations as low as 6.25 µg/mL . This positions them as potential candidates for further development in tuberculosis treatment protocols.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazolidinones inhibit key enzymes involved in bacterial cell wall synthesis and other metabolic pathways.
  • Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells is a critical mechanism through which these compounds exert their anticancer effects.
  • Anti-inflammatory Effects : Some derivatives modulate inflammatory pathways, providing relief in conditions characterized by excessive inflammation.

Case Studies

StudyFindingsReference
Zvarec et al.Demonstrated antibacterial activity against gram-positive bacteria with MIC values between 16–32 mg/mL
Mendgen et al.Investigated enzyme inhibition and antimalarial activity; IC50 values for Plasmodium falciparum were reported
Jaju et al.Reported antitubercular activity with significant inhibition at low concentrations

Q & A

Q. What are the key strategies for synthesizing this compound, and how can reaction conditions be optimized?

The compound’s synthesis involves multi-step reactions, typically starting with the formation of the thiazolidinone core followed by functionalization of the indole moiety. A common approach includes:

  • Step 1 : Condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Step 2 : Cyclization with chloroacetic acid under acidic conditions (e.g., acetic acid/sodium acetate) to construct the thiazolidinone ring .
  • Step 3 : Coupling with an indole-ethylamine derivative via amide bond formation, often using carbodiimide-based coupling agents .

Optimization : Yield improvements (from ~50% to >80%) are achieved by controlling temperature (reflux in acetic acid), stoichiometry (1:1.1 molar ratio of reactants), and purification via recrystallization from DMF/ethanol mixtures .

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the Z-configuration of the chlorophenylmethylidene group (δ 7.8–8.2 ppm for aromatic protons) and the thione sulfur (no observable proton signal) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak at m/z 490.0866 (calculated for C25H19ClN4O3S) .
  • X-ray Crystallography : Used sparingly due to crystallization challenges, but provides definitive proof of the sulfanylidene-thiazolidinone geometry .

Q. What preliminary assays are used to screen its biological activity?

  • Antimicrobial Testing : Agar diffusion assays against S. aureus and E. coli (MIC values: 12.5–25 μg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine IC50 values, often revealing moderate activity (IC50 ~20 μM) .
  • Enzyme Inhibition : Docking studies against COX-2 or HDACs using AutoDock Vina, supported by in vitro validation .

Advanced Research Questions

Q. How can computational modeling elucidate its mechanism of action?

  • Molecular Dynamics Simulations : Analyze binding stability in protein pockets (e.g., HDAC8) over 100-ns trajectories, calculating RMSD and binding free energy (ΔG ~ -9.5 kcal/mol) .
  • DFT Calculations : Predict reactive sites (e.g., sulfanylidene sulfur’s electrophilicity) and tautomeric preferences (thione-thiol equilibrium) using B3LYP/6-31G* basis sets .

Q. How do researchers resolve contradictions in SAR data for analogs?

Case Study : Conflicting reports on chlorophenyl substitution’s impact on bioactivity.

  • Hypothesis Testing : Synthesize analogs with 4-Cl, 2-Cl, and 3-Cl substituents.
  • Data Analysis : Compare IC50 values (e.g., 3-Cl derivative shows 2x potency vs. 4-Cl in HDAC inhibition) .
  • Structural Insights : X-ray co-crystallography reveals 3-Cl enhances hydrophobic interactions in the enzyme active site .

Q. What methodologies are used to study metabolic stability?

  • In Vitro Microsomal Assays : Incubate with rat liver microsomes (RLM), quantify parent compound degradation via LC-MS/MS (t1/2 ~45 min) .
  • Metabolite ID : High-resolution MS/MS identifies hydroxylation at the indole ethyl chain and sulfoxidation of the thione group .

Q. How is the compound’s stability under varying pH conditions assessed?

  • Forced Degradation Studies : Expose to pH 1–13 buffers at 40°C for 24h.
    • Results : Stable at pH 4–8; degradation >90% at pH 1 (acid-catalyzed hydrolysis of the acetamide bond) .
    • Analytical Tools : HPLC-PDA monitoring at λ = 254 nm .

Q. What strategies improve solubility for in vivo studies?

  • Co-solvent Systems : Use 10% DMSO + 30% PEG-400 in saline (solubility: 15 mg/mL vs. 0.2 mg/mL in water) .
  • Prodrug Design : Introduce phosphate esters at the indole NH, increasing aqueous solubility 50-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.